molecular formula C11H12F3N B3074192 (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019484-11-7

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine

Cat. No. B3074192
CAS RN: 1019484-11-7
M. Wt: 215.21 g/mol
InChI Key: DIIKPHVCAARSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMA is a tertiary amine that contains a trifluoromethylphenyl group and an allyl group. The compound has been synthesized using various methods, and its properties have been studied in detail to understand its mechanism of action and potential applications.

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

Tris((6-phenyl-2-pyridyl)methyl)amine derivatives, which include compounds structurally similar to (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, show potential in creating hydrophobic cavities that can accommodate small molecules. These derivatives have been studied for their enhanced solubility in both organic and aqueous solvents, and their binding properties with metal ions like Zn(2+) and Cu(2+) have been explored. Notably, their fluorescence properties have been investigated, revealing significant shifts and enhancements in fluorescence emission when interacting with metal ions, which might indicate charge-transfer character in the excited state and potential applications in sensing technologies (Liang et al., 2009).

Organic Light-Emitting Diodes (OLEDs)

Compounds like tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine, which bear resemblance to the chemical structure of interest, have been used in the development of phosphorescent OLEDs. These molecules, characterized by both hole-transporting and electron-transporting properties, demonstrate excellent thermal stability and high glass-transition temperatures. Their solution-processability and the improved performance of OLED devices using these materials highlight their significance in advancing OLED technology (Ge et al., 2008).

Antimicrobial and Antifungal Activities

Derivatives of chalcone, which include structures similar to (Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as novel classes of antimicrobial agents. Such research underscores the role of these compounds in the development of new treatments against infectious diseases (Patel & Patel, 2017).

Copper(II) Complexes and Reactivity

Studies have been conducted on copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine ligands, which are structurally related to the compound . These studies provide insights into the effects of aromatic substituents on the coordination chemistry of these ligand systems. Understanding the structure and reactivity of such copper(II) complexes is crucial for applications in areas like catalysis and material science (Kunishita et al., 2008).

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-2-6-15-8-9-4-3-5-10(7-9)11(12,13)14/h2-5,7,15H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIKPHVCAARSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.